![molecular formula C25H24ClN3O3S2 B2374370 Chlorhydrate de benzoate de méthyle 4-((3-(benzo[d]thiazol-2-yl)-6-éthyl-4,5,6,7-tétrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl) CAS No. 1331110-84-9](/img/structure/B2374370.png)
Chlorhydrate de benzoate de méthyle 4-((3-(benzo[d]thiazol-2-yl)-6-éthyl-4,5,6,7-tétrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride is a useful research compound. Its molecular formula is C25H24ClN3O3S2 and its molecular weight is 514.06. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
La structure unique du composé suggère une activité anticancéreuse potentielle. Les chercheurs ont étudié ses effets sur diverses lignées de cellules cancéreuses, notamment le cancer du sein, du poumon et du côlon. Des études préliminaires indiquent qu'il pourrait interférer avec la division cellulaire, induire l'apoptose (mort cellulaire programmée) et inhiber la croissance tumorale .
Activité antimicrobienne
“Chlorhydrate de benzoate de méthyle 4-((3-(benzo[d]thiazol-2-yl)-6-éthyl-4,5,6,7-tétrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)” présente des propriétés antimicrobiennes prometteuses. Il a été évalué contre les bactéries, les champignons et les protozoaires. Son mécanisme d'action implique la perturbation des membranes microbiennes ou l'interférence avec les voies métaboliques essentielles .
Effets anti-inflammatoires
L'inflammation joue un rôle crucial dans diverses maladies. Ce composé montre un potentiel en tant qu'agent anti-inflammatoire en modulant les voies inflammatoires. Les chercheurs ont exploré son impact sur les cytokines, les enzymes et les cellules immunitaires impliquées dans l'inflammation .
Potentiel neuroprotecteur
Compte tenu de ses caractéristiques structurales, ce composé peut avoir des effets neuroprotecteurs. Des études ont étudié sa capacité à prévenir les dommages neuronaux, à réduire le stress oxydatif et à améliorer la fonction cognitive. Il pourrait être pertinent dans les maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson .
Propriétés antioxydantes
La présence de cycles hétérocycliques est souvent corrélée à une activité antioxydante. Ce composé peut piéger les radicaux libres, protéger les cellules des dommages oxydatifs et contribuer à la santé globale. Des recherches supplémentaires sont nécessaires pour valider son potentiel antioxydant .
Systèmes d'administration de médicaments
Les chercheurs ont exploré l'utilisation de ce composé comme élément constitutif de systèmes d'administration de médicaments. Sa structure unique permet une modification, permettant une administration ciblée de médicaments vers des tissus ou des cellules spécifiques. De tels systèmes améliorent l'efficacité des médicaments et minimisent les effets secondaires .
Applications photophysiques
Les propriétés d'absorption et d'émission du composé le rendent intéressant pour les applications photophysiques. Il pourrait servir de sonde fluorescente, de capteur ou d'agent d'imagerie dans les systèmes biologiques. Son comportement de fluorescence dans différentes conditions mérite d'être étudié plus avant .
Autres applications potentielles
Au-delà des domaines mentionnés, la polyvalence de ce composé ouvre des portes à des applications supplémentaires. Celles-ci pourraient inclure l'inhibition enzymatique, la science des matériaux ou même les méthodologies de synthèse. Les chercheurs continuent d'explorer son potentiel dans des contextes divers .
Mécanisme D'action
Target of Action
The primary target of this compound is related to the tuberculosis bacterium (M. tuberculosis) . Benzothiazole derivatives have been found to have significant inhibitory effects against this bacterium .
Mode of Action
tuberculosis . The compound may bind to a specific protein or enzyme in the bacterium, disrupting its normal function and leading to its death .
Biochemical Pathways
The compound likely affects the biochemical pathways related to the survival and replication of M. tuberculosis . By inhibiting these pathways, the compound prevents the bacterium from proliferating, thereby controlling the spread of the disease .
Pharmacokinetics
It is known that benzothiazole derivatives are generally well-absorbed and can distribute throughout the body to reach their target sites .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth, which can lead to the control and potential eradication of tuberculosis infection . This is achieved through the compound’s interaction with its target and its subsequent disruption of essential biochemical pathways .
Propriétés
IUPAC Name |
methyl 4-[[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]carbamoyl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2.ClH/c1-3-28-13-12-17-20(14-28)33-24(21(17)23-26-18-6-4-5-7-19(18)32-23)27-22(29)15-8-10-16(11-9-15)25(30)31-2;/h4-11H,3,12-14H2,1-2H3,(H,27,29);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNRJCPSVXEYFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
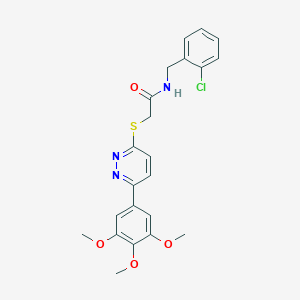
![(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2374288.png)
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2374289.png)

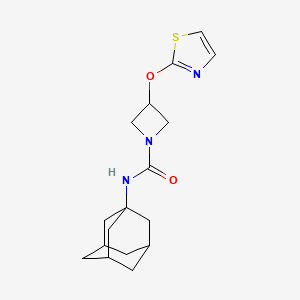
![1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2374300.png)
![2-{[3-Cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2374301.png)

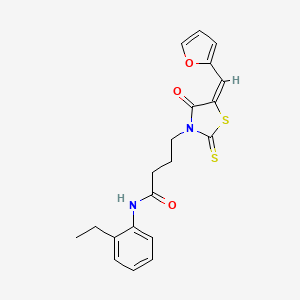
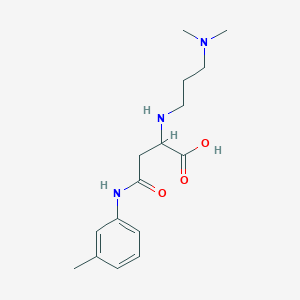
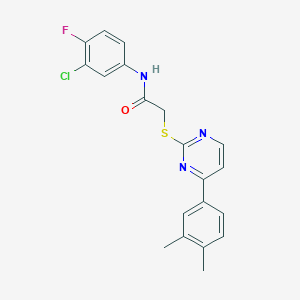
![N-[2-(4-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine](/img/structure/B2374306.png)
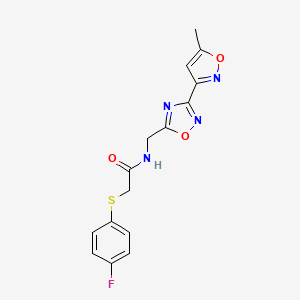
![5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2374310.png)
